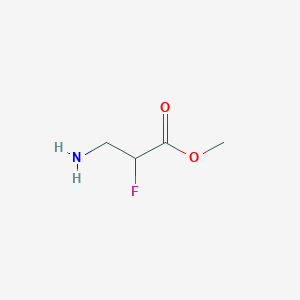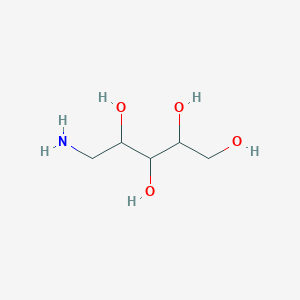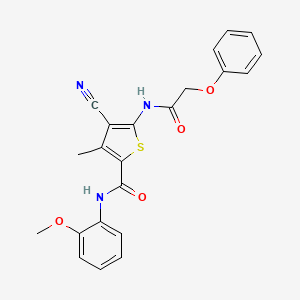
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-カルボキサミドは、チオフェン誘導体と呼ばれる有機化合物のクラスに属する複雑な有機化合物です。チオフェン誘導体は、多様な生物活性で知られており、医薬品化学で広く使用されています。
2. 製法
合成経路と反応条件
4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-カルボキサミドの合成は、通常、入手しやすい出発物質から始まる複数のステップを含みます。一般的な合成経路には、以下のようなものがあります。
チオフェンコアの形成: チオフェンコアは、適切なジカルボニル化合物と元素硫黄を含む環化反応によって合成できます。
シアノ基の導入: シアノ基は、適切なシアノ化剤を用いた求核置換反応によって導入できます。
アミド化反応: アミド基は、対応するアミンとカルボン酸誘導体を含むアミド化反応によって導入されます。
メトキシ化とフェノキシ化: メトキシ基とフェノキシ基は、それぞれメタノールとフェノールを用いた求核置換反応によって導入されます。
工業生産方法
この化合物の工業生産は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、触媒の使用、最適化された反応条件(温度、圧力、溶媒)、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Amidation Reaction: The amide groups are introduced through an amidation reaction involving the corresponding amines and carboxylic acid derivatives.
Methoxylation and Phenoxylation: The methoxy and phenoxy groups are introduced through nucleophilic substitution reactions using methanol and phenol, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-カルボキサミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化され、スルホキシドやスルホンを生成します。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、シアノ基をアミンに還元する可能性があります。
置換: この化合物は、求核置換反応や求電子置換反応を起こし、ハロゲンやアルキル基などの官能基を導入できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、酢酸、水。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、エタノール、テトラヒドロフラン。
置換: ハロゲン(塩素、臭素)、ハロアルカン、メタノール、フェノール、ジクロロメタンやトルエンなどの適切な溶媒。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アミン。
置換: ハロゲン化またはアルキル化された誘導体。
4. 科学研究への応用
4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗炎症作用、抗癌作用、抗菌作用など、潜在的な治療効果について調査されています。
産業: 有機半導体や太陽電池などの先進材料の開発に使用されています。
科学的研究の応用
4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-カルボキサミドの作用機序は完全には解明されていませんが、酵素や受容体などの特定の分子標的との相互作用に関与すると考えられています。この化合物の構造的特徴により、これらの標的に結合し、その活性を阻害または調節することが可能になります。これにより、抗炎症作用や抗癌作用など、さまざまな生物学的効果が生じます。
6. 類似化合物の比較
類似化合物
- 4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-カルボキサミド
- 4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-カルボキシレート
- 4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-スルホンアミド
比較
類似化合物と比較して、4-シアノ-N-(2-メトキシフェニル)-3-メチル-5-(2-フェノキシアセトアミド)チオフェン-2-カルボキサミドは、特定の官能基の組み合わせによってユニークであり、異なる化学的および生物学的特性を与えています。たとえば、シアノ基とメトキシフェニル部分の存在は、特定の分子標的への結合親和性を高め、特定の用途ではより効果的になる可能性があります。
類似化合物との比較
Similar Compounds
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxamide
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylate
- 4-Cyano-N-(2-methoxyphenyl)-3-methyl-5-(2-phenoxyacetamido)thiophene-2-sulfonamide
Comparison
Compared to similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the cyano group and the methoxyphenyl moiety may enhance its binding affinity to certain molecular targets, making it more effective in certain applications.
特性
分子式 |
C22H19N3O4S |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
4-cyano-N-(2-methoxyphenyl)-3-methyl-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O4S/c1-14-16(12-23)22(25-19(26)13-29-15-8-4-3-5-9-15)30-20(14)21(27)24-17-10-6-7-11-18(17)28-2/h3-11H,13H2,1-2H3,(H,24,27)(H,25,26) |
InChIキー |
DSNKXWQXECEEPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






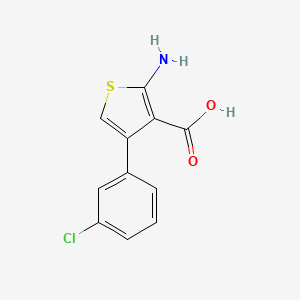
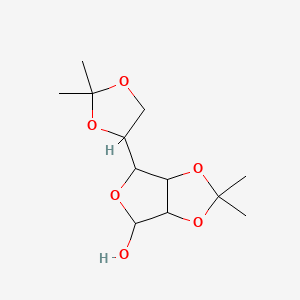

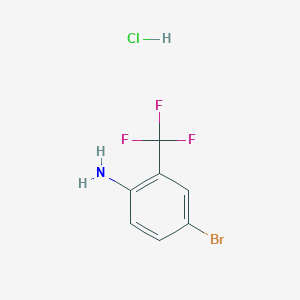

![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)
